Furfuryl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24158. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
furan-2-ylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2-5H,1,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPLCUDMENJIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147032 | |
| Record name | Furfuryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10525-17-4 | |
| Record name | Furfuryl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10525-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfuryl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC24158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furfuryl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furfuryl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Furanic Monomers in Polymer Science
The utilization of polymers derived from renewable resources is a practice that dates back to the dawn of macromolecular science in the late 19th century, with early examples including modified natural polymers like cellulose (B213188) esters and vulcanized rubber. wikipedia.org Among the various bio-based precursors, furanic compounds have a significant history. Resins based on furfural (B47365) and furfuryl alcohol were among the most important early products in this category. wikipedia.orgwikipedia.org
The broad-scale shift towards petrochemicals in the 20th century temporarily eclipsed the development of many bio-based polymers. wikipedia.org However, as the century drew to a close, concerns over the sustainability and price volatility of fossil resources prompted a resurgence of interest in renewable chemical feedstocks. wikipedia.org In this context, furan (B31954) derivatives have emerged as crucial platform molecules. nih.gov Key furan compounds like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which can be readily produced from the pentose (B10789219) and hexose (B10828440) sugars in plant biomass, serve as foundational building blocks for a wide array of monomers for the polymer industry. wikipedia.orgnih.govnih.govnih.gov This renewed focus on sustainability has positioned furanic monomers, including furfuryl acrylate (B77674), as vital subjects of modern polymer research. nih.govtcichemicals.com
Structural Features and Their Academic Significance
Furfuryl acrylate (B77674) (C₈H₈O₃) is the ester formed from furfuryl alcohol and acrylic acid. fishersci.ca Its academic significance is rooted in its hybrid structure, which contains two distinct and reactive functional groups: the furan (B31954) ring and the acrylate group. wikipedia.org This dual functionality allows it to participate in multiple, distinct polymerization pathways.
The acrylate group is a classic vinyl moiety that readily undergoes chain-growth polymerization, particularly through free-radical mechanisms, to form polyacrylate backbones. fishersci.cawikipedia.org This reactivity is common to acrylate esters and is a cornerstone of their utility in polymer chemistry. thegoodscentscompany.com
Simultaneously, the furan ring possesses a diene character, which makes it an active participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgwikipedia.org This specific reactivity allows for the formation of thermally reversible cross-links when reacted with a suitable dienophile, such as a maleimide (B117702). fishersci.nofishersci.ca Furthermore, the furan ring's reactivity can influence polymerization kinetics, sometimes acting as a degradative transfer agent that can induce cross-linking even at low monomer conversion rates. wikipedia.org This multiplicity of reactive sites within a single monomer is a key feature driving its investigation for advanced polymer applications. fishersci.se
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₃ fishersci.ca |
| Molecular Weight | 152.15 g/mol fishersci.ca |
| Appearance | Mobile liquid fishersci.se |
| Density | 1.1125 g/cm³ fishersci.se |
| Boiling Point | 93°C at 16 mmHg fishersci.se |
| Refractive Index | 1.4800 fishersci.se |
Overview of Contemporary Research Trajectories for Furfuryl Acrylate
Biomass-Derived Precursors for this compound Synthesis
The foundation of this compound's renewable profile lies in its precursors, which are derived from lignocellulosic biomass. uu.nl Furfural (B47365) and its derivative, furfuryl alcohol, are the central platform chemicals in its synthesis chain. researchgate.net
Furfural is a critical platform chemical produced from the acid-catalyzed dehydration of C5 sugars, such as xylose, found in hemicellulose. researchgate.netmdpi.com While furfural itself is not directly converted into this compound in a single step, it serves as the primary starting material for producing the immediate precursor, furfuryl alcohol. researchgate.net
The principal route involves the catalytic hydrogenation of the aldehyde group in furfural to an alcohol group. researchgate.netresearchgate.net This transformation is a well-established industrial process. Historically, copper chromite catalysts have been used for the liquid-phase hydrogenation of furfural to furfuryl alcohol. google.comul.ie Research has demonstrated that using a specific copper chromite catalyst, prepared by decomposing a copper ammonium (B1175870) chromate (B82759) complex at around 300°C, allows for the reaction to proceed efficiently at lower pressures (below 40 atmospheres) and temperatures between 130°C and 200°C, achieving nearly 100% conversion of furfural to furfuryl alcohol. google.com
More recent efforts have focused on developing more environmentally benign and reusable catalysts to replace toxic chromium-based systems. ul.ie Studies have explored bimetallic catalysts, such as platinum-tin (Pt-Sn) supported on silica (B1680970) (SiO2), for this hydrogenation, achieving high selectivity to furfuryl alcohol. ul.ie Continuous flow processes using monolith reactors with deposited copper have also been developed, showing stable and complete conversion of furfural to furfuryl alcohol over extended periods. rsc.org
| Catalyst System | Reaction Type | Key Conditions | Outcome | Reference |
| Copper Chromite | Batch Hydrogenation | 130-200°C, < 30 atm | Essentially 100% conversion of furfural to furfuryl alcohol. | google.com |
| 0.6%Pt-0.4%Sn/SiO₂ | Batch Hydrogenation | 100°C, 20 bar H₂ | 47% furfural conversion, ~100% selectivity to furfuryl alcohol. | ul.ie |
| Cu/CF-SO₃H Monolith | Continuous Transfer Hydrogenation | 180°C | 100% conversion, >99% selectivity over a 500-hour run. | rsc.org |
Furfuryl alcohol, obtained from the hydrogenation of furfural, is the direct and most crucial biomass-derived precursor for synthesizing this compound. google.comepo.orgorgsyn.org The synthesis of this compound is fundamentally an esterification or transesterification reaction involving furfuryl alcohol as the alcohol component. researchgate.net The presence of the furan ring and the alcohol functionality makes it a versatile building block for creating monomers like this compound, which are then used to produce bio-based polymers. nih.govuj.ac.za
Furfural-based Synthetic Routes
Esterification and Transesterification Reactions
The conversion of furfuryl alcohol to this compound is achieved through two main chemical reactions: alcoholysis (a type of transesterification) and direct acid-catalyzed esterification.
The alcoholysis of an alkyl acrylate, most commonly methyl acrylate, with furfuryl alcohol is a widely used method for producing this compound. google.com This transesterification reaction involves heating furfuryl alcohol with an excess of methyl acrylate in the presence of a catalyst. google.com To drive the reaction to completion, the methanol (B129727) byproduct is continuously removed, often by distilling its azeotrope with methyl acrylate. google.com
Various catalysts have been employed for this process.
Alkaline Metal Alkoxides : Aluminum alcoholates, such as aluminum tertiary-butoxide, are effective catalysts for this reaction. google.com Other metal alkoxides, including those of sodium and potassium, also yield good results. google.com
Alkaline Carbonates : Potassium carbonate has been demonstrated as an effective basic catalyst for the transesterification between an alkyl ester and furfuryl alcohol. google.com Using an excess of furfuryl alcohol as a solvent at temperatures between 25°C and 60°C, this method can produce furfuryl esters with high selectivity. google.com
To prevent the premature polymerization of the acrylate monomer during synthesis, a polymerization inhibitor is typically added to the reaction mixture. google.com
| Reaction Type | Reactants | Catalyst | Key Conditions | Outcome | Reference |
| Alcoholysis | Furfuryl Alcohol, Methyl Acrylate | Aluminum tertiary-butoxide | Heating, removal of methanol-methyl acrylate azeotrope (~62°C). | Yielded this compound. | google.com |
| Transesterification | Furfuryl Alcohol, Alkyl Ester | Potassium Carbonate | 25-60°C, excess furfuryl alcohol as solvent. | Highly selective reaction with no secondary products formed. | google.com |
| Alcoholysis | Furfuryl Alcohol, Methyl Acrylate | p-toluenesulfonic acid | Heating to distill methanol-methyl acrylate azeotrope. | 86% yield of this compound. | orgsyn.orgorgsyn.org |
Direct esterification involves the reaction of furfuryl alcohol with acrylic acid, typically facilitated by an acid catalyst. researchgate.net This method is a common route for producing various esters. orgsyn.orgchemra.com However, a significant challenge in the esterification of furfuryl alcohol is the sensitivity of the furan ring to strong acidic conditions, which can lead to decomposition and polymerization. researchgate.netgoogle.com
Therefore, the choice of catalyst is critical.
Mineral Acids : While strong mineral acids like concentrated sulfuric acid (H₂SO₄) are common esterification catalysts, they are often unsuitable for furfuryl alcohol due to the risk of ring-opening and polymerization. researchgate.netgoogle.com
Tertiary Amines : An alternative approach avoids harsh acids by using aliphatic acid anhydrides with aliphatic tertiary amines as catalysts. One study reported a 100% yield of furfuryl acetate (B1210297) when reacting furfuryl alcohol with acetic anhydride (B1165640) using triethylamine (B128534) as a catalyst, suggesting a milder pathway applicable to other esters. google.com
Heterogeneous Catalysts : The use of solid acid catalysts is a promising approach to mitigate the issues associated with homogeneous mineral acids. For instance, in the synthesis of other bio-based esters like ethyl levulinate from levulinic acid (derived from furfuryl alcohol), solid acid catalysts have been shown to be effective and recyclable. analis.com.my This principle can be extended to the synthesis of this compound to create a more robust and environmentally friendly process.
Alcoholysis Reactions (e.g., with Methyl Acrylate)
Integration of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound inherently aligns with several principles of green chemistry, primarily through the use of renewable feedstocks. mdpi.com Furfural, derived from non-food biomass, is a cornerstone of this sustainable approach. nih.govrsc.org
Further integration of green chemistry involves several key areas:
Renewable Reagents : Beyond the furan component, research is advancing towards producing the acrylate moiety itself from biomass. nih.govd-nb.info For example, green synthetic routes to acrylic acid from furfural have been developed, which could ultimately lead to a fully biomass-derived this compound. d-nb.inforesearchgate.net
Benign Catalysis : A major focus is replacing hazardous and toxic catalysts. This includes developing chromium-free catalysts for the hydrogenation of furfural and moving from corrosive mineral acids in esterification to reusable solid acid catalysts or milder enzymatic or organocatalytic systems. ul.ieresearchgate.net
Atom Economy and Waste Reduction : Synthetic routes are being optimized to maximize atom efficiency and minimize waste. nih.govd-nb.info For instance, transesterification reactions where the only byproduct is a simple alcohol that can be recycled are preferable. Solvent-free reaction conditions, as demonstrated in some organocatalytic syntheses of furan derivatives, further enhance the green credentials of the process. researchgate.net
By focusing on these areas, the production of this compound can become a more sustainable and environmentally benign process, providing a viable, bio-based alternative to petrochemical monomers. rsc.org
Photooxygenation-Based Pathways
Photooxygenation represents an environmentally benign synthetic tool that utilizes light, a photosensitizer, and oxygen to perform selective oxidations. In the context of furan-based chemistry, this method is particularly relevant for modifying the furan ring, which is a core component of this compound.
The foundational mechanism involves the generation of singlet oxygen (¹O₂) by a photosensitizer, such as Methylene (B1212753) blue or Rose Bengal, which is activated by visible light. This highly reactive singlet oxygen then acts as the primary oxidant. Mechanistic studies have clarified that the furan moiety undergoes a [4+2] cycloaddition reaction with the singlet oxygen, forming an unstable endoperoxide intermediate, often described as a secondary ozonide.
While not a direct route to this compound itself, photooxygenation is crucial for producing key precursors and analogues from biomass-derived platform chemicals like furfural. For example, the photooxidation of furfural yields hydroxybutenolide, a valuable precursor for monomers like acrylic acid. uni.lunih.gov This transformation is typically performed in a solvent like methanol, using a photosensitizer and bubbling oxygen while irradiating with light. nih.gov Similarly, the photooxygenation of furfuryl alcohols can lead to different products, such as 5-hydroxybutenolides, depending on the specific reaction conditions employed. wikipedia.org These pathways highlight how green chemistry principles are being used to create the building blocks necessary for furan-based monomers.
Sustainable Catalysis in this compound Production
The production of this compound traditionally relies on two main pathways: the direct esterification of furfuryl alcohol with acrylic acid or the transesterification of an acrylate ester (like methyl acrylate) with furfuryl alcohol. The evolution of these processes is marked by a shift towards more sustainable catalytic systems.
Historically, this compound synthesis might involve homogeneous acid catalysts. However, the principles of green chemistry favor the use of solid, reusable heterogeneous catalysts to minimize waste and simplify product purification. The sustainable production of the precursors is also a major focus. Furfuryl alcohol is derived from the hydrogenation of furfural, a reaction for which the industry is moving away from toxic copper chromite catalysts. uni.luuni.lu Research now focuses on more environmentally friendly alternatives, including platinum or bimetallic catalysts on silica supports (Pt/SiO₂ or Pt-Sn/SiO₂), which show high selectivity for furfuryl alcohol. uni.lu
For the esterification or transesterification step itself, catalysts such as aluminum alcoholates (e.g., aluminum tertiary-butoxide) have been shown to be effective. nih.gov Furthermore, the broader field of converting furfuryl alcohol using solid acid catalysts like zeolites and sulfated zirconia into various bioproducts underscores the trend towards robust, reusable catalytic systems. wikidata.org These catalysts are central to developing more economical and environmentally friendly production routes for this compound and related compounds.
Table 1: Selected Catalytic Systems for Furfural/Furfuryl Alcohol Conversion
| Catalyst | Substrate | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| 0.6%Pt-0.4%Sn/SiO₂ | Furfural | Furfuryl alcohol | Achieved 47% conversion and nearly 100% selectivity at 100°C and 20 bar H₂. | uni.lu |
| H-beta zeolite | Furfuryl alcohol | Angelica lactones | Demonstrated pathway dependence on catalyst type; H-beta favored lactone formation. | wikidata.org |
| H-ZSM-5 zeolite | Furfuryl alcohol | Isopropyl levulinate | Showed high conversion of furfuryl alcohol into the corresponding alkyl levulinate in isopropanol. | wikidata.org |
| Aluminum tert-butoxide | Furfuryl alcohol & Methyl acrylate | This compound | Effective catalyst for the transesterification (alcoholysis) reaction. | nih.gov |
Process Intensification Strategies for this compound Production
Process intensification aims to develop substantially smaller, cleaner, safer, and more energy-efficient manufacturing processes. For this compound production and its related bio-derived monomers, these strategies primarily involve the transition from traditional batch processing to continuous flow manufacturing.
Continuous flow reactors offer significant advantages, particularly for reactions like photooxygenation where light penetration and gas-liquid mass transfer are limiting factors in large batch setups. nih.gov To overcome these issues, specialized photoreactors such as fully continuous Taylor Vortex photoreactors have been developed. nih.govnih.govnih.govuni.lu These systems create highly efficient mixing, enhancing mass transfer and ensuring uniform light exposure, leading to higher yields and productivity. nih.govnih.govnih.govuni.lu For instance, the photo-oxidation of furfural has been scaled up to a productivity of 1.3 kg per day with an 85% yield using such a system. nih.govuni.lu
Furthermore, thermal reactions like esterification can be dramatically accelerated. By using pressurized flow reactors, solvents can be heated well above their atmospheric boiling points. This technique has been shown to reduce reaction times for a thermal condensation step from 20 hours in a batch reactor to less than one minute in a continuous flow system. nih.govnih.govnih.govuni.lu These advanced strategies, proven for closely related furan-based monomers, pave the way for highly efficient and scalable production of this compound.
Table 2: Comparison of Batch vs. Intensified Flow Process for a Related Monomer Synthesis Step (Thermal Condensation)
| Parameter | Batch Process | Intensified Flow Process | Reference |
|---|---|---|---|
| Reaction Time | 20 hours | < 1 minute | nih.govnih.govnih.govuni.lu |
| Reactor Volume | 0.5 L | 3 mL | nih.govnih.govnih.govuni.lu |
| Projected Productivity | ~85 g per 20h batch | >700 g per day | nih.govnih.govnih.govuni.lu |
Intrinsic Reactivity of the Furan Ring and Acrylate Group
The furan ring in this compound behaves as a diene, a key characteristic that allows it to participate in Diels-Alder reactions. This reactivity is fundamental to many of its applications, particularly in the formation of cross-linked polymers and the synthesis of complex cyclic structures. The furan ring's aromatic character lends it a degree of stability, yet it can readily engage with dienophiles under appropriate conditions. mdpi.com
The acrylate group, on the other hand, is a potent dienophile and a polymerizable moiety. Its double bond is activated by the adjacent ester group, making it susceptible to nucleophilic attack and radical addition. This dual reactivity allows this compound to undergo both cycloaddition reactions at the furan ring and polymerization through the acrylate functionality. The interplay between these two reactive sites is a defining feature of this compound's chemistry.
Diels-Alder Reactions of this compound
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this compound's chemical transformations. This reaction typically involves the furan ring of one molecule acting as the diene and the acrylate group of another molecule acting as the dienophile. However, intramolecular Diels-Alder reactions, where both the diene and dienophile are part of the same molecule, are also a significant area of investigation. ucla.edu
Reaction Mechanisms and Regioselectivity Studies
The Diels-Alder reaction of furans, including this compound, is often reversible, which can lead to challenges in achieving high yields and selectivity. mdpi.com The reaction's regioselectivity, which dictates the orientation of the diene and dienophile in the product, is influenced by both electronic and steric factors. mdpi.commasterorganicchemistry.com In reactions involving unsymmetrical dienes and dienophiles, such as the intermolecular reaction of two this compound molecules, different regioisomers can be formed. masterorganicchemistry.com
Computational studies, such as those using Density Functional Theory (DFT), have been employed to predict the regioselectivity of these reactions by calculating the HOMO-LUMO energy gaps between the furan diene and the acrylate dienophile. These calculations can help in understanding the factors that favor the formation of one regioisomer over another. Generally, in the Diels-Alder reaction of C-2-substituted furans with mono-substituted alkenes, both "ortho" and "meta" products are possible, with their formation influenced by charge interactions and steric hindrance. mdpi.com
Kinetic and Thermodynamic Characterization of Cycloadditions
The Diels-Alder reaction is subject to both kinetic and thermodynamic control. mdpi.comacs.org At lower temperatures, the kinetically favored endo isomer is often the major product. mdpi.comresearchgate.net However, due to the reversibility of the reaction (retro-Diels-Alder), at higher temperatures, the more thermodynamically stable exo isomer can predominate. mdpi.comacs.org
Studies on the cycloaddition of furfuryl alcohol with maleimides have shown this transition from kinetic to thermodynamic control within a studied temperature range. nih.gov The activation energy, enthalpy, and entropy of the reaction can be determined through techniques like 1H NMR and UV-Vis spectroscopy, providing valuable insights into the reaction's feasibility and the stability of the resulting cycloadducts. nih.gov For instance, the intramolecular Diels-Alder cycloaddition of furfural diallyl acetal (B89532) is both kinetically and thermodynamically feasible at temperatures between 80-100 °C. rsc.org
Hydrogenation of this compound
The hydrogenation of this compound can selectively target either the furan ring or the acrylate double bond, or both, depending on the catalyst and reaction conditions. The hydrogenation of the furan ring in related compounds like furfural and furfuryl alcohol to produce tetrahydrofurfuryl alcohol is a well-established industrial process. researchgate.netgoogle.comul.ie Various catalysts, including those based on ruthenium, nickel, and copper, have been shown to be effective for this transformation. researchgate.netgoogle.comresearchgate.net For instance, a Ru/TiO2 catalyst has been found to be active for the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol. researchgate.net The selective hydrogenation of the acrylate double bond, while leaving the furan ring intact, is also a possible transformation.
The product of complete hydrogenation, tetrahydrothis compound, is a valuable monomer in its own right. researchgate.net The reaction pathway can be controlled to favor the desired product; for example, lower temperatures generally favor the hydrogenation of the furan ring over hydrogenolysis. researchgate.net
Other Cycloaddition Reactions
Besides the Diels-Alder reaction, the furan ring of this compound can potentially participate in other types of cycloaddition reactions. One such example is the 1,3-dipolar cycloaddition. Research has demonstrated that furfuryl nitrones can undergo 1,3-dipolar cycloaddition reactions with acrylates. acs.org This suggests that the furan moiety can act as a component in cycloadditions beyond the [4+2] framework of the Diels-Alder reaction, expanding the synthetic utility of furfuryl-containing compounds.
Polymerization Studies of Furfuryl Acrylate
Free Radical Polymerization of Furfuryl Acrylate (B77674)
Free radical polymerization is a common method for polymerizing vinyl monomers like furfuryl acrylate. fujifilm.com The process involves initiation, propagation, and termination steps, but with FA, the furan (B31954) ring introduces additional reactions that significantly influence the polymerization kinetics and the final polymer structure. fujifilm.comdokumen.pub
Initiation Mechanisms and Radical Generation
The initiation of free radical polymerization of this compound typically involves the use of thermal initiators, such as azo compounds or peroxides. fujifilm.com These initiators decompose upon heating to generate primary free radicals. mdpi.com These highly reactive species then attack the vinyl group of the this compound monomer, initiating the polymerization process by forming a monomer radical. fujifilm.com
Another method for generating radicals is through redox initiation systems. These systems, which can operate at milder conditions, involve a reaction between an oxidizing and a reducing agent to produce radicals. mdpi.com This can be advantageous in controlling the polymerization of reactive monomers like this compound.
The general initiation process can be summarized as follows:
Decomposition of Initiator: An initiator molecule (I) decomposes to form two free radicals (R•).
Radical Addition: The free radical (R•) adds to the double bond of a this compound monomer (M) to form a new, larger radical (RM•).
This new radical then propagates the polymer chain.
Propagation and Chain Growth Kinetics
Following initiation, the monomer radical adds to successive this compound monomers in a process called propagation. libretexts.org This chain growth reaction is the primary step in forming the polymer backbone. The rate of propagation is influenced by several factors, including monomer concentration, temperature, and the reactivity of the propagating radical. libretexts.org
Role of Furan Ring as a Degradative Chain Transfer Agent
A key feature of the free radical polymerization of this compound is the role of the furan ring as a degradative chain transfer agent. During polymerization, the propagating radical can abstract a hydrogen atom from the 5' position of the furan ring on another monomer or polymer chain. acs.org This results in the termination of the growing chain and the formation of a stable allylic radical on the furan ring. acs.org
Formation of Crosslinked Polymer Networks
Despite the retardation effect, the furan radicals can participate in polymerization, leading to the formation of branched and crosslinked polymer networks. acs.org This occurs even at low monomer conversions. The allylic radicals on the furan ring can combine with other propagating acrylic radicals, creating crosslinks between polymer chains. acs.org
This inherent crosslinking ability is a distinctive characteristic of this compound polymerization, setting it apart from conventional acrylates. The resulting network structure contributes to the material's mechanical properties. The formation of these crosslinked gels has also been observed in the free radical polymerization of the related monomer, furfuryl methacrylate (B99206). mdpi.com
Photopolymerization Kinetics of this compound
Photopolymerization offers an alternative to thermal polymerization, using light to initiate the polymerization process. mdpi.com This method provides rapid curing and spatial and temporal control over the reaction. mdpi.com
Photoinitiator Systems and Reaction Mechanisms
The photopolymerization of this compound requires a photoinitiator that absorbs light (typically UV or visible) and generates reactive species to initiate polymerization. mdpi.com These photoinitiators can be classified as either Type I (Norrish Type I), which undergo unimolecular bond cleavage to form radicals, or Type II, which undergo a bimolecular reaction with a co-initiator to generate radicals. mdpi.com
Upon exposure to light of an appropriate wavelength, the photoinitiator molecule is excited and then decomposes into free radicals. These radicals then initiate the polymerization of this compound in a manner similar to that of thermal initiation. The kinetics of photopolymerization are influenced by factors such as light intensity, photoinitiator concentration, and the presence of oxygen, which can inhibit free radical polymerization. mdpi.commdpi.com
Influence of Light Intensity and Wavelength on Reaction Rate
Controlled Radical Polymerization (CRP) of this compound
Controlled radical polymerization (CRP) techniques offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.
Reversible Addition–Fragmentation chain transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylates. This technique utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.
The RAFT polymerization of furfuryl methacrylate (a structurally similar monomer) has been successfully demonstrated using a trithiocarbonate-based CTA. researchgate.net This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersities. researchgate.net The polymerization has been shown to be significantly faster in ionic liquids compared to conventional organic solvents like toluene (B28343). researchgate.net The resulting poly(furfuryl methacrylate) can undergo reversible Diels-Alder reactions, opening up possibilities for creating self-healing and thermally amendable materials. researchgate.netipfdd.de
The copolymerization of a furfural-derived monomer, 4-oxocyclopent-2-en-1-yl acrylate (4CPA), has also been established via RAFT. acs.orgnih.gov Due to the presence of two reactive double bonds in 4CPA, careful control of the polymerization is necessary to avoid gelation. acs.orgnih.gov By copolymerizing 4CPA with other acrylates like lauryl acrylate and methyl acrylate, high conversions of the vinyl group can be achieved while maintaining control over the polymer architecture. acs.orgnih.gov
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to control the polymerization. ATRP has been successfully used for the polymerization of furfuryl methacrylate, yielding polymers with controlled molecular weights and low dispersity. researchgate.netresearchgate.net
Copolymers of furfuryl methacrylate with other monomers, such as methyl methacrylate and butyl acrylate, have also been synthesized using ATRP. researchgate.net The reactivity ratios of these copolymerizations have been determined, providing valuable information for the synthesis of random copolymers with specific compositions. researchgate.net For instance, in the ATRP of furfuryl methacrylate (FMA) and methyl methacrylate (MMA), the reactivity ratios were found to be rFMA = 1.56 and rMMA = 0.56. researchgate.net
More recently, photoinduced organocatalyzed ATRP (O-ATRP) has emerged as a metal-free alternative. This method uses organic photoredox catalysts and has been shown to be effective for the polymerization of various methacrylates, including furfuryl methacrylate, under mild conditions. nih.gov
Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Living Polymerization Methodologies for this compound
Living polymerization is a form of chain-growth polymerization where the ability of a growing polymer chain to terminate has been removed. This allows for the synthesis of polymers with well-defined structures and the ability to form block copolymers.
Palladium-based catalysts have shown significant promise for the living (co)polymerization of olefins with polar monomers like this compound. Specifically, α-diimine palladium complexes have been developed for the copolymerization of ethylene (B1197577) and this compound. rsc.orgrsc.org
The development of these palladium catalysts has opened up new avenues for creating functionalized polyolefins by incorporating bio-based monomers like this compound, leading to materials with potentially improved properties such as adhesion and miscibility. rsc.org
Data Tables
Table 1: RAFT Polymerization of Furfuryl Methacrylate (FMA) in different solvents. Data extracted from research on RAFT polymerization of FMA. researchgate.net
| Solvent | Time (h) | Conversion (%) | Mn (GPC) | Đ (PDI) |
| Toluene | 24 | 92 | 18,500 | 1.15 |
| Ionic Liquid | 4 | 95 | 19,200 | 1.12 |
Interactive Data Table 1: RAFT Polymerization of Furfuryl Methacrylate (FMA)
Table 2: Copolymerization of Ethylene and this compound (FA) using α-Diimine Palladium Catalysts. Data synthesized from studies on palladium-catalyzed copolymerization. rsc.orgrsc.org
| Catalyst | Temperature (°C) | FA Feed (mol%) | FA Incorporation (mol%) | Polymer Mn | Đ (PDI) |
| Pd1 | 35 | 5 | 1.01 | 25,400 | 1.21 |
| Pd2 | 35 | 5 | 0.85 | 22,100 | 1.25 |
Interactive Data Table 2: Palladium-Catalyzed Copolymerization of Ethylene and this compound
Mechanistic Studies of Monomer Insertion (e.g., 2,1-mode)
The mechanism of monomer insertion is a critical factor in determining the final polymer structure and properties. In the case of this compound, mechanistic studies have provided insight into its mode of insertion during polymerization. Research involving palladium catalysts has shown that this compound inserts into a Palladium-Methyl (Pd-Me) bond predominantly in a 2,1-mode. mdpi.comresearchgate.net This specific mode of insertion leads to the formation of a six-membered chelated palladium intermediate after rearrangement. mdpi.com This 2,1-insertion is significant as it influences the branching of the resulting polymer, producing highly branched copolymers with furyl groups located at the ends of the branches. mdpi.com
The selectivity for 2,1-insertion is crucial for preventing catalyst poisoning that can occur with a 1,2-insertion mode. mdpi.comresearchgate.net This high selectivity, coupled with the stability of the resulting intermediates, allows for living copolymerization processes. mdpi.comresearchgate.net Studies on other acrylate monomers, such as methyl acrylate, using similar catalytic systems also show a preference for 2,1-insertion, resulting in the formation of stable six-membered chelate complexes. acs.org These findings on related acrylates provide a foundational understanding of the intermediates and pathways involved in the insertion polymerization of this compound. acs.orgacs.org
Anionic Analogues
While studies on the anionic polymerization of this compound itself are limited due to the high reactivity of the furan ring, significant research has been conducted on its analogues, most notably furfuryl methacrylate (FMA). researchgate.netresearchgate.net Anionic polymerization offers a pathway to synthesize polymers with well-defined structures, and this has been successfully applied to FMA. researchgate.netresearchgate.net The use of anionic polymerization allows for the production of poly(furfuryl methacrylate) (PFMA) with controlled tacticity, which is not readily achievable through radical polymerization methods. researchgate.netresearchgate.net
Control of Polymer Tacticity
The stereochemical arrangement, or tacticity, of the polymer chain profoundly impacts the material's physical and mechanical properties. researchgate.net In the anionic polymerization of furfuryl methacrylate (FMA), the tacticity of the resulting polymer can be precisely controlled by carefully selecting the initiator and the reaction conditions. researchgate.netresearchgate.net This control allows for the synthesis of atactic (at-), isotactic (it-), and syndiotactic (st-) PFMA. researchgate.net The ability to direct the stereochemistry is a significant advantage of anionic polymerization over other methods like radical polymerization, which typically yield atactic polymers due to the planar nature of the propagating radical. researchgate.net
Influence of Tacticity on Thermoreversibility
The tacticity of poly(furfuryl methacrylate) (PFMA) has a marked influence on its thermal behavior and its capacity for thermoreversible crosslinking. researchgate.net Research has demonstrated that isotactic and syndiotactic PFMA can undergo inter- or intrachain crosslinking reactions upon heating to 290 °C, a behavior not observed in the atactic form of the polymer. researchgate.net
Furthermore, the thermoreversibility of these polymers can be engineered by utilizing the Diels-Alder (DA) "click reaction." researchgate.net In this approach, the furan ring within the PFMA polymer acts as a diene, reacting with a dienophile such as bismaleimide (B1667444) to form a crosslinked network. researchgate.net This crosslinking is thermally reversible; the network can be broken upon heating via a retro-Diels-Alder reaction and reformed upon cooling, imparting self-healing properties to the material. researchgate.net The tacticity of the PFMA also affects the amount of stable carbonaceous material produced upon heating to high temperatures (650 °C), with syndiotactic PFMA yielding the highest amount (26.9%) compared to atactic PFMA (5.6%). researchgate.net
Comparative Polymerization Kinetics of this compound with Analogues (e.g., Furfuryl Methacrylate)
Kinetic studies comparing the polymerization of this compound (FA) and its analogue, furfuryl methacrylate (FMA), highlight significant differences in their reactivity. The polymerization kinetics of FA are noted to deviate from classical models because the furan ring acts as a degradative transfer agent. This leads to the formation of crosslinked polymers even at low monomer conversion rates.
When directly compared, the polymerization of this compound is more retarded than that of furfuryl methacrylate. researchgate.net The resulting poly(this compound) gels also exhibit a greater degree of cross-linking than those produced from FMA under similar conditions. researchgate.net Kinetic modeling of the photopolymerization of both monomers has allowed for the determination of kinetic constants for the elementary steps, including propagation, degradative transfer, re-initiation, and cross-termination. researchgate.net These calculated constants are consistent with the chemical nature of each monomer. researchgate.net
A data table summarizing some of the kinetic parameters for the polymerization of this compound (FA) versus furfuryl methacrylate (FMA) is presented below.
| Parameter | This compound (FA) | Furfuryl Methacrylate (FMA) | Reference |
|---|---|---|---|
| Propagation Rate Constant (kp) | 1.2 x 102 L·mol-1s-1 | 2.5 x 102 L·mol-1s-1 | |
| General Reactivity | Polymerization is more retarded | Polymerization is less retarded | researchgate.net |
| Cross-linking | Produces gels with a greater degree of cross-linking | Produces gels with a lesser degree of cross-linking | researchgate.net |
Copolymerization Research Involving Furfuryl Acrylate
Determination of Monomer Reactivity Ratios
The determination of monomer reactivity ratios is fundamental to understanding copolymerization kinetics. These ratios, typically denoted as r₁ and r₂, quantify the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. This information is crucial for predicting copolymer composition and microstructure. For copolymers involving furfuryl acrylate (B77674), both traditional linearization methods and more modern non-linear and computational approaches have been employed to accurately determine these parameters.
Linearization Methods (e.g., Fineman-Röss, Kelen-Tüdos)
Linearization methods transform the general copolymerization equation into a linear form, allowing for the graphical determination of reactivity ratios. Among the most widely used are the Fineman-Röss (FR) and Kelen-Tüdos (KT) methods. iaamonline.org These methods have been applied to study the free radical copolymerization of furfuryl acrylate and its derivatives with various comonomers.
In the copolymerization of this compound (A) with 2-hydroxyethyl methacrylate (B99206) (H), researchers prepared copolymers in dimethylformamide (DMF) at 50°C. scielo.br The resulting copolymers were analyzed to determine their composition, and the data were fitted to the Fineman-Röss and Kelen-Tüdos equations to calculate the monomer reactivity ratios. scielo.brresearchgate.net Similarly, these methods were used for the copolymerization of furfuryl methacrylate (a closely related monomer) with N-vinylpyrrolidone. kpi.ua
The Fineman-Röss method involves plotting a function of the monomer feed and copolymer composition data, where the slope and intercept yield the reactivity ratios r₁ and r₂. iaamonline.org However, this method can give undue weight to data points at the extremes of the composition range. iaamonline.org The Kelen-Tüdos method introduces a separation parameter (α) to distribute the data more evenly, often providing more reliable results than the FR method. iaamonline.org For the 2-hydroxyethyl methacrylate (E) and this compound (A) system, one study calculated reactivity ratios using four different linear methods, highlighting the variations that can arise. iaamonline.org
Table 1: Reactivity Ratios for 2-Hydroxyethyl Methacrylate (r₁) and this compound (r₂) Determined by Linear Methods
| Linear Method | r₁ (2-HEMA) | r₂ (this compound) | Source |
| Fineman-Röss | 1.33 | 0.96 | iaamonline.org |
| Fineman-Röss Inverted | 1.27 | 0.92 | iaamonline.org |
| Kelen-Tüdos | 1.30 | 0.96 | iaamonline.org |
| Kelen-Tüdos Extended | 0.9982 | 1.0004 | iaamonline.org |
Non-linear Least Squares Treatments (e.g., Tidwell-Mortimer)
While linearization methods are useful, they can be subject to statistical limitations and may not always provide the most accurate values for reactivity ratios. Non-linear least squares (NLLS) methods, such as the Tidwell-Mortimer (TM) method, offer a more robust alternative. kpi.uamdpi.com The TM method directly fits the copolymer composition data to the non-linear form of the Mayo-Lewis copolymerization equation, minimizing the sum of squared differences between the experimental data and the model's predictions. mdpi.com
In studies of the copolymerization of this compound with 2-hydroxyethyl methacrylate, the Tidwell-Mortimer method was used in conjunction with linear methods. scielo.brresearchgate.net Researchers often find that while the values obtained from linearization methods can differ slightly, the non-linear least squares approach provides a single, more statistically sound pair of reactivity ratios. kpi.ua For the copolymerization of this compound (A) and 2-hydroxyethyl methacrylate (H), the TM method yielded reactivity ratios of r_A = 0.93 and r_H = 1.42. scielo.brresearchgate.netscielo.br This indicates that the growing radical with a 2-hydroxyethyl methacrylate end has a higher reactivity towards its own monomer than towards this compound.
Computational Approaches (e.g., Monte Carlo Method)
Computational methods provide another powerful tool for analyzing copolymerization systems. The Monte Carlo (MC) method, in particular, has been successfully applied to the copolymerization of this compound with 2-hydroxyethyl methacrylate. scielo.brresearchgate.net This probabilistic simulation technique models the polymerization process on a molecular level, tracking individual chain growth events based on reaction probabilities derived from the reactivity ratios and monomer concentrations. sid.ir
In one study, the MC method was used as an alternative way to calculate the reactivity ratios for the this compound (A) and 2-hydroxyethyl methacrylate (H) system. scielo.brresearchgate.net The simulation was run with various trial sets of reactivity ratios, and the resulting copolymer compositions were compared against experimental data. The set of ratios that produced the best fit was selected. The study found that the Monte Carlo method yielded reactivity ratios of r_A = 0.93 and r_H = 1.42, which were identical to the values obtained from the non-linear Tidwell-Mortimer method. scielo.brresearchgate.netscielo.br This agreement validates the use of the MC method as a reliable alternative for determining reactivity ratios in this system and demonstrates its capability to accurately model the copolymerization process. scielo.br
Microstructure Analysis of Copolymers
Sequence Distribution of Monomeric Units
The microstructure of this compound copolymers can be described statistically, often using first-order Markov statistics. scielo.brresearchgate.net This model assumes that the addition of a monomer unit to a growing chain depends only on the identity of the terminal radical unit. Using the determined reactivity ratios, one can calculate the probabilities of forming different monomer-monomer linkages (dyads) and sequences of three monomers (triads). iaamonline.org
For the copolymer of this compound (A) and 2-hydroxyethyl methacrylate (H), the microstructure was analyzed based on the reactivity ratios (r_A = 0.93, r_H = 1.42). scielo.brresearchgate.net These values indicate a tendency away from a purely alternating structure and suggest the formation of blocks of monomer units. scielo.br Another parameter used to describe the sequence distribution is the run number (R), which represents the average number of monomer alternations per 100 monomer units in the chain. scielo.br For the this compound/2-hydroxyethyl methacrylate system, the maximum value of R was calculated to be 45.98, providing a quantitative picture of the sequence distribution. scielo.br Similarly, the microstructure of copolymers of furfuryl methacrylate and N-vinylpyrrolidone has been described based on first-order Markov statistics, linking the sequence distribution to the copolymer's glass transition temperature. kpi.ua
Impact on Network Heterogeneity and Crosslink Density
The sequence distribution of monomeric units in the primary polymer chains has a profound impact on the formation and properties of the final polymer network, particularly its heterogeneity and crosslink density. In polymers containing furfuryl groups, crosslinking can occur through various mechanisms, including reactions involving the furan (B31954) ring. researchgate.net The distribution of these functional groups along the copolymer chain, as dictated by the copolymerization kinetics, will therefore influence the spatial distribution of crosslinks.
A non-uniform sequence distribution can lead to network heterogeneity, where some regions of the polymer network have a higher crosslink density than others. researchgate.net For instance, if one monomer tends to form blocks, the resulting network may have clusters of highly crosslinked domains dispersed in a less crosslinked matrix. This heterogeneity significantly affects the material's mechanical and thermal properties. researchgate.netacs.org
Bio-based Co-monomers in this compound Copolymer Systems
The incorporation of bio-based co-monomers in copolymerization with this compound (FA) is a key strategy for developing novel functionalized polyolefins and other polymers with renewable character. rsc.orgrsc.org Research in this area explores the synthesis of polymers with improved properties such as adhesion, toughness, and miscibility. rsc.org
One significant area of research has been the catalyzed copolymerization of ethylene (B1197577) and the bio-based monomer this compound. rsc.orgrsc.org Studies have utilized dibenzobarrelene-derived α-diimine palladium complexes for this purpose. rsc.orgrsc.org These investigations have revealed that increasing the steric bulk on the ligand backbone of the palladium catalysts enhances their tolerance toward the polar this compound monomer. rsc.orgrsc.org This approach has enabled the living (co)polymerization of ethylene and FA, leading to the synthesis of functionalized polyethylenes with furan terminals. rsc.org A mechanistic study indicated that this compound is inserted into the palladium-methyl bond in a 2,1-mode, without interaction between the furan ring and the palladium center, followed by rearrangement into a stable six-membered chelate palladium structure through rapid isomerization. rsc.orgrsc.org
While not a direct copolymer of this compound, related research on other furan-derived monomers provides insight into copolymerization with bio-based acrylates. For instance, a bio-based monomer derived from furfural (B47365), 4-oxocyclopent-2-en-1-yl acrylate (4CPA), has been successfully copolymerized with various bio-based co-monomers such as lauryl acrylate (LA) and methyl acrylate (MA) via reversible addition–fragmentation chain transfer (RAFT) polymerization. nih.govacs.orgacs.org These co-monomers can be produced through the esterification of bio-based alcohols with acrylic acid. nih.govacs.org In these systems, high conversions of the 4CPA vinyl group (between 63% and 95%) were achieved, demonstrating the viability of creating well-defined, functional bio-based polymers. nih.govacs.org
The copolymerization of this compound with 2-hydroxyethyl methacrylate (HEMA) has also been explored. scielo.brresearchgate.netresearchgate.net HEMA can be sourced from renewable resources, positioning it as a relevant bio-based co-monomer. These studies focus on determining the reactivity and microstructure of the resulting copolymers. scielo.brresearchgate.net
Comparative Reactivity and Polymerization Behavior in Copolymerization Systems
The polymerization behavior of this compound (FA) is distinct, primarily due to the reactivity of its furan ring, which can act as a degradative transfer agent. This characteristic leads to the formation of crosslinked polymers even at low conversion rates. In copolymerization systems, the reactivity of FA relative to its co-monomer is a critical factor influencing the final polymer's microstructure and properties.
Reactivity Ratios:
The relative reactivity of monomers in a copolymerization system is described by monomer reactivity ratios (r₁ and r₂). These ratios are crucial for predicting copolymer composition. Several studies have determined the reactivity ratios for this compound with various co-monomers.
In copolymerization with 2-hydroxyethyl methacrylate (HEMA), different studies have reported slightly different reactivity ratios, likely due to varying experimental conditions and analytical methods used for calculation (e.g., Fineman-Röss, Kelen-Tüdos, non-linear least-squares). scielo.brresearchgate.net For the copolymerization of this compound (A) with 2-hydroxyethyl methacrylate (H), one study reported rA = 0.93 and rH = 1.42. scielo.brresearchgate.net Another study involving the same monomer pair, but denoted as (E) and (A) respectively, found r₁ = 1.33 and r₂ = 0.96 using the Fineman-Röss method, and r₁ = 1.254 and r₂ = 1.08 when calculated from dyad sequences. researchgate.net Another source reported reactivity ratios for FA (M₁) with HEMA (M₂) as r₁ = 0.518 and r₂ = 0.413, suggesting a tendency towards an alternating copolymer structure.
The following table summarizes the reported reactivity ratios for the this compound / 2-Hydroxyethyl Methacrylate system from various research findings.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Method/Conditions | Source |
|---|---|---|---|---|---|
| This compound (A) | 2-Hydroxyethyl Methacrylate (H) | 0.93 | 1.42 | Free radical copolymerization in DMF at 50°C. Calculated via Fineman-Röss, Kelen-Tüdos, Tidwell-Mortimer, and Monte Carlo methods. | scielo.brresearchgate.net |
| 2-Hydroxyethyl Methacrylate (E) | This compound (A) | 1.33 | 0.96 | Free radical polymerization in toluene (B28343) at 80°C. Calculated via Fineman-Röss method. | researchgate.net |
| 2-Hydroxyethyl Methacrylate (E) | This compound (A) | 1.254 | 1.08 | Calculated from dyads. | researchgate.net |
| This compound | 2-Hydroxyethyl Methacrylate | 0.518 | 0.413 | 0.5 M feed concentration. |
Comparative Polymerization Behavior:
When compared to its methacrylate counterpart, furfuryl methacrylate (FuMA), this compound exhibits different polymerization kinetics. FA generally polymerizes more slowly than FuMA. However, it achieves a higher crosslinking density due to more pronounced chain transfer reactions involving the furfuryl ring. Experimental data from the photopolymerization of FA was found to conform well to kinetic models previously developed for FuMA. researchgate.netresearchgate.net These models, which account for propagation, degradative transfer, re-initiation, and cross-termination, confirmed that the polymerization of FA is more retarded but results in gels with a greater degree of cross-linking compared to FuMA. researchgate.net
For context, the reactivity ratios for the copolymerization of furfuryl methacrylate (FuMA) with methyl methacrylate (MMA) were found to be r(FuMA) = 1.56 and r(MMA) = 0.56, which indicates a higher incorporation of FuMA into the resulting copolymers. In another system, the copolymerization of furfuryl methacrylate (F) with N-vinylpyrrolidone (P) yielded reactivity ratios of rF = 3.92 and rP = 0.004, demonstrating the strong preference for the growing radical chain to add the furfuryl methacrylate monomer. researchgate.netkpi.ua
Computational and Theoretical Chemistry of Furfuryl Acrylate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for understanding the electronic structure and reactivity of furfuryl acrylate (B77674) at the atomic level. wikipedia.org DFT calculations allow for the prediction of various chemical properties and the elucidation of reaction pathways that are often difficult to study experimentally. frontiersin.org
Prediction of Reactivity in Diels-Alder and other Reactions
DFT is instrumental in predicting the reactivity of furfuryl acrylate in various chemical reactions, most notably the Diels-Alder (DA) reaction, where the furan (B31954) ring acts as a diene. nih.gov Computational studies have been employed to understand the feasibility and stereoselectivity of both intermolecular and intramolecular DA reactions involving this compound and its derivatives.
For instance, DFT calculations have been used to investigate the intramolecular DA reaction of this compound. nih.gov These studies revealed that the initial formation of the required reactive conformation has a significant Gibbs free energy barrier, suggesting the intramolecular reaction is not spontaneous under normal conditions. nih.gov This computational finding aligns with experimental observations where the expected intramolecular DA product was not detected under various conditions. nih.gov
In the context of intermolecular DA reactions, DFT can predict the regioselectivity and stereoselectivity (endo/exo preference) by calculating the activation energies of different reaction pathways. acs.org For example, in reactions with dienophiles like maleimides, the endo adduct is often kinetically favored, while the exo adduct is thermodynamically more stable. acs.org DFT calculations can quantify these energy differences, providing insights that are crucial for designing and controlling DA reactions for applications such as self-healing materials.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. ajchem-a.comphyschemres.org DFT calculations are widely used to determine the energies of these orbitals for this compound and related compounds. researchgate.net
A smaller HOMO-LUMO gap generally implies higher reactivity. ajchem-a.com In the context of the free-radical polymerization of acrylfuranic systems like this compound, frontier molecular orbital theory has been used to provide a qualitative explanation for the reactivity trends of elementary steps such as propagation, intermolecular degradative transfer, and re-initiation. researchgate.net The interaction between the singly occupied molecular orbital (SOMO) of a radical and the HOMO of a monomer molecule is a key factor in these reactions. researchgate.net DFT calculations of these orbital energies help to rationalize the observed polymerization kinetics. researchgate.net
Optimization of Transition States and Reaction Pathways
A significant application of DFT is the optimization of transition state geometries and the calculation of their corresponding energies. arxiv.org This allows for the detailed mapping of reaction pathways and the determination of activation barriers, which are fundamental to understanding reaction kinetics. rsc.org
For Diels-Alder reactions involving this compound, DFT can be used to locate the transition state structures for both the forward (cycloaddition) and reverse (retro-DA) reactions. acs.org The calculated activation energies provide a quantitative measure of how fast these reactions occur under different conditions. This information is vital for applications that rely on the reversibility of the DA reaction, such as healable and recyclable polymer networks. acs.org Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the optimized transition state correctly connects the reactant and product states on the potential energy surface. rug.nl
Kinetic Modeling and Simulation of Polymerization Processes
The polymerization of this compound is complex due to the participation of the furan ring in side reactions, leading to cross-linking even at low monomer conversions. Kinetic modeling and simulation are therefore essential tools for understanding and predicting the behavior of this system.
Mathematical Models for Bulk Photopolymerization
Mathematical models have been developed to describe the bulk photopolymerization of this compound. researchgate.net These models are typically based on a series of differential equations that represent the various elementary reactions occurring during polymerization. sid.ir A kinetic model originally proposed for furfuryl methacrylate (B99206) has been successfully adapted for this compound, demonstrating good agreement with experimental data. researchgate.netresearchgate.net
These models account for key mechanistic steps, including:
Primary initiation: The generation of primary radicals from a photoinitiator. researchgate.net
Propagation: The addition of monomer units to the growing polymer chain. researchgate.net
Degradative transfer: Chain transfer reactions involving the furan ring, which lead to the formation of less reactive allylic radicals and contribute to the retardation of the polymerization rate and the formation of cross-linked networks. researchgate.net
Re-initiation: The initiation of new polymer chains by the radicals formed during degradative transfer. researchgate.net
Cross-termination: The termination of growing polymer chains through various radical-radical coupling reactions. researchgate.net
By solving the system of differential equations, these models can predict the evolution of monomer conversion, cross-link density, and the molecular weight distribution of the resulting polymer network over time. researchgate.netresearchgate.net
Determination of Kinetic Constants (Propagation, Degradative Transfer, Re-initiation, Cross-termination)
A primary output of kinetic modeling is the determination of the rate constants for the individual elementary steps of the polymerization process. researchgate.netresearchgate.net By fitting the model to experimental data (e.g., from photocalorimetry), it is possible to estimate the values of the kinetic constants for propagation (k_p), degradative transfer (k_trd), re-initiation (k_i), and cross-termination (k_t). researchgate.net
For this compound, it has been shown that the polymerization process is more retarded and produces gels with a higher degree of cross-linking compared to furfuryl methacrylate, a fact that is reflected in the calculated kinetic constants. researchgate.net The method of moments is often employed in these models to describe the molecular size distribution of the polymer chains. researchgate.netresearchgate.net The reliability of the estimated kinetic constants can be assessed using statistical methods, such as determining confidence intervals. researchgate.netresearchgate.net Monte Carlo simulations have also been used as an alternative or complementary method to study the polymerization kinetics and validate the results obtained from deterministic models. sid.irscielo.br
Molecular Size Distribution and Heterogeneity Analysis of Polymer Chains
The computational analysis of this compound (FA) polymerization provides significant insights into the molecular architecture of the resulting polymer. A key area of this analysis is the molecular size distribution of the primary polymer chains that constitute the cross-linked network.
Kinetic modeling has been a important tool for this purpose. Researchers have developed equations for the moments of the molecular size distribution of the primary chains in the poly(this compound) network. researchgate.net These models allow for the calculation of various molecular averages, including the weight-average chain length and the size-average heterogeneity of these primary chains. researchgate.net This approach is crucial because, even at low monomer conversions, the homopolymerization of furan-containing acrylates like furfuryl methacrylate (FM), a closely related monomer, results in insoluble, cross-linked polymers. sid.ir
Computational studies comparing the polymerization of this compound with that of furfuryl methacrylate have revealed distinct differences. The polymerization of FA is generally more retarded than that of FM. researchgate.net However, the resulting gels from FA exhibit a greater degree of cross-linking. researchgate.net The models also predict that the networks formed from this compound have a different heterogeneity in the size of the primary chains compared to those formed from furfuryl methacrylate. researchgate.net
The heterogeneity of the polymer network has been observed in related systems. For instance, in copolymers of furfuryl methacrylate and tung oil, a broad transition in dynamic mechanical analysis (DMA) indicated a heterogeneous polymer network, suggesting a mixture of polymer networks with varying degrees of cross-linking and a wide distribution of polymer chain mobility. mdpi.com Similarly, studies on polyfurfuryl alcohol (PFA) have highlighted how different polymerization conditions can lead to structural heterogeneity, with irregular chain structures and varied arrangements of furan units. preprints.orgpreprints.org These findings in related furanic polymers underscore the importance of computational analysis in predicting and understanding the complex molecular size distributions and heterogeneity inherent in poly(this compound).
Prediction of Evolving Network Topology
Theoretical and computational models are instrumental in predicting the evolution of the three-dimensional network topology during the polymerization of this compound. Given that FA polymerization leads to cross-linked gels, understanding the development of this network structure is critical for controlling material properties.
Kinetic modeling based on the method of moments has been successfully applied to describe the formation of the network structure. researchgate.net This approach can estimate the concentrations of radicals and pendant groups within the network at different reaction temperatures. researchgate.netresearchgate.net The analysis of these results helps to determine which elementary steps of the polymerization mechanism—such as propagation, degradative transfer, and cross-termination—are favored under specific conditions. researchgate.net For the closely related furfuryl methacrylate, modeling showed that at a temperature of 283K, intermolecular degradative transfer to the furan ring plays a significant role in network formation. researchgate.net
These kinetic models have been used to develop novel techniques for predicting the evolving topology of diacrylate polymer networks, from the initial low-viscosity state to the fully formed polymer gel. researchgate.net The models can calculate key network parameters such as the cross-link degree and the number-average length of the primary chains. researchgate.net For instance, the Tobita pseudo-kinetics constants method has been applied at low conversions to evaluate the crosslink density of the network formed during furfuryl methacrylate photopolymerization, with results showing good agreement with kinetic modeling. sid.irresearchgate.net
Beyond kinetic models, molecular dynamics (MD) simulations offer a powerful, atomistic-level tool for investigating network formation. Reactive MD approaches can simulate the cross-linking process of acrylate polymers, providing insights into the evolving network. nih.gov By employing a suitable force field and reactive scheme, these simulations can track reactive trajectories to benchmark properties like gel points, the formation of cyclic structures (cyclomatic character), and the spatial distribution of cross-linking as a function of monomer conversion. nih.gov While specific MD studies on this compound are not widely reported, the methodology established for other multifunctional acrylates provides a clear framework for how the nonreactive parts of the monomer influence polymerization and the final network architecture. nih.gov Such simulations are a valuable tool for the rational design of photopolymerization resins. nih.gov
Quantum Mechanical Simulations for Dimerization Mechanisms
Quantum mechanical (QM) simulations, particularly Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms of this compound at a molecular level. While direct QM studies on the dimerization of this compound are not extensively documented, the application of these methods to its other characteristic reactions, and to the dimerization of closely related compounds, provides significant insight.
The reactivity of this compound is characterized by its participation in free-radical polymerization and Diels-Alder (DA) reactions. DFT calculations are used to predict the reactivity of this compound in DA reactions, where the furan ring acts as a diene. rsc.org These simulations can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, which are crucial for understanding reaction feasibility. rsc.org For example, DFT has been used to calculate the activation energies for the DA reaction between furan derivatives and dienophiles like methyl acrylate, showing good alignment with experimental observations of stereoselectivity (endo/exo products). Such simulations can explore the effects of different substituents on both the furanic diene and the dienophile, guiding the synthesis of specific products. rsc.org
Furthermore, QM simulations have been extensively applied to study the dimerization of other bio-based acrylates derived from furfural (B47365). In one study, first-principles QM simulations were used to investigate the [2+2] photocyclodimerization of 4-oxocyclopent-2-en-1-yl acetate (B1210297), a model compound for a related acrylate monomer. nih.govuhasselt.be These simulations supported experimental NMR observations and, based on calculated energetics and chemical shifts, successfully identified the formation of a mixture of head-to-head and head-to-tail dimers. nih.govuhasselt.be This demonstrates the power of QM methods to predict the structures and relative energies of dimerization products in similar acrylate systems.
Advanced Characterization Techniques for Furfuryl Acrylate and Its Polymers
Spectroscopic Analysis
Spectroscopic techniques are fundamental in the study of furfuryl acrylate (B77674), providing detailed information about its molecular structure and the chemical changes it undergoes during polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H/¹³C) for Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of furfuryl acrylate and for tracking its conversion during polymerization. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.
For this compound, ¹H NMR spectra are used to confirm the presence of key structural motifs. The protons of the furan (B31954) ring, the methylene (B1212753) group, and the vinyl group each produce characteristic signals at distinct chemical shifts. acs.orgresearchgate.net Similarly, ¹³C NMR spectra show unique peaks for the carbonyl carbon of the ester, the carbons of the furan ring, and the carbons of the acrylate group, further confirming the molecule's structure. acs.org
During polymerization, NMR is employed to monitor the reaction's progress. The disappearance or decrease in the intensity of the signals corresponding to the vinyl protons in ¹H NMR or the vinyl carbons in ¹³C NMR indicates the consumption of the monomer as it incorporates into the growing polymer chain. acs.orgresearchgate.net This allows for the quantitative determination of monomer conversion over time. In some cases, new signals may appear that correspond to the newly formed polymer backbone. acs.org
Key ¹H NMR Signals for this compound:
| Protons | Chemical Shift (ppm) |
|---|---|
| Furan Ring | ~6.3-7.4 |
| Methylene (-CH2-) | ~5.1 |
Key ¹³C NMR Signals for this compound:
| Carbon | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~166 |
| Furan Ring | ~110-144 |
Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Polymerization Progress
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and for monitoring the progress of polymerization reactions. ucdavis.edu In the case of this compound, the FT-IR spectrum exhibits characteristic absorption bands that correspond to its key functional groups.
The most prominent peaks include the C=O stretching vibration of the ester group, typically found around 1720-1732 cm⁻¹, and the C=C stretching of the acrylate group, which appears near 1637 cm⁻¹. acs.org The furan ring also shows characteristic vibrations, including C-O-C stretching and ring breathing modes, at various wavenumbers such as 1502 cm⁻¹ and 1017 cm⁻¹. acs.org
During polymerization, the progress of the reaction can be monitored by observing the decrease in the intensity of the absorption band corresponding to the acrylate C=C double bond. shimadzu.de The disappearance of this peak signifies the conversion of the monomer into the polymer. acs.orgmdpi.com The intensity of the carbonyl peak, however, is expected to remain relatively constant. This allows for a semi-quantitative analysis of the polymerization kinetics. shimadzu.dersc.org FT-IR is also instrumental in confirming the retention of the furan ring in the polymer structure, which is crucial for applications involving subsequent Diels-Alder reactions. acs.orgmdpi.com
Characteristic FT-IR Absorption Bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ester) | ~1720-1732 |
| C=C (Acrylate) | ~1637 |
| Furan Ring | ~1502, 1227, 1017 |
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy serves as a complementary technique to FT-IR for the vibrational analysis of this compound and its polymers. uiowa.edu It is particularly useful for studying the C=C double bonds, which often produce strong and well-defined Raman signals. uiowa.edu The technique can be used to monitor the conversion of the acrylate and epoxide moieties in real-time during photopolymerization. uiowa.edu
In the Raman spectrum of this compound, the C=C stretching vibration of the acrylate group is a prominent feature. mdpi.com During polymerization, the intensity of this peak decreases, providing a means to follow the reaction kinetics. mdpi.comuiowa.edu Raman spectroscopy can also be used to confirm the participation of furan moieties in subsequent reactions, such as Diels-Alder cross-linking, by observing changes in the characteristic furan ring vibrations. mdpi.com For instance, a shift and broadening of the C=C stretching band can indicate the formation of new structures. mdpi.com
Chromatographic Techniques
Chromatographic methods are essential for separating and analyzing the components of a polymer sample, particularly for determining the distribution of molecular weights.
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight distribution of poly(this compound). oecd.orgbitesizebio.comlcms.cz This method separates polymer chains based on their hydrodynamic volume in solution. oecd.orgbitesizebio.com Larger molecules elute from the chromatography column faster than smaller molecules. bitesizebio.com
By calibrating the GPC/SEC system with polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a poly(this compound) sample. oecd.orglcms.czpreprints.org This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the final polymer material. lcms.cz The choice of solvent and column type is important for achieving accurate results. preprints.orgthermofisher.comnih.gov For instance, tetrahydrofuran (B95107) (THF) is a commonly used solvent for the GPC analysis of poly(this compound). acs.orgpreprints.org
Thermal Analysis Methodologies
Thermal analysis techniques are employed to characterize the thermal properties of this compound polymers, such as their stability at different temperatures and their glass transition temperature.
Differential Scanning Calorimetry (DSC) for Curing Behavior and Phase Transitions in Polymer Systems
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal properties of polymers, including this compound and its derivatives. hu-berlin.deeag.compressbooks.pub By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can provide valuable insights into curing behavior, glass transitions, and other phase changes. hu-berlin.deeag.com
In the study of thermosets derived from furfuryl methacrylate (B99206) (FMA) and tung oil, DSC was employed to analyze the curing process. mdpi.com The initial heating scans of the powdered polymer samples revealed exothermic transitions, indicating that the curing reactions, such as the Diels-Alder reaction involving the furan moieties, were taking place. mdpi.comresearchgate.net For instance, in a 50:50 FMA:tung oil polymer, exothermic peaks were observed around 153 °C and 220 °C. researchgate.net However, after the samples were cured into films, these exothermic peaks were absent in subsequent DSC scans, confirming the completion of the cross-linking reactions. mdpi.com The film samples instead showed a glass transition temperature (Tg), which is characteristic of amorphous or semi-crystalline polymers. mdpi.com The Tg for the FMA-tung oil thermosets was observed to be around 69°C. researchgate.net
The composition of the polymer system can influence the glass transition temperature. For example, in the FMA-tung oil system, an increase in the tung oil content led to a decrease in the Tg. mdpi.com This is attributed to the long hydrocarbon chains of tung oil, which increase the free volume within the polymer network, thereby facilitating the movement of the polymer chains at lower temperatures. mdpi.com
DSC is also utilized to investigate the photopolymerization of acrylate-based monomers. In photo-DSC, the sample is subjected to UV irradiation while the heat flow is monitored. This allows for the characterization of the curing degree and kinetics of the photopolymerization process. mdpi.com For acrylate systems, it has been shown that higher UV intensity leads to a higher and faster curing degree. mdpi.com
The data from DSC experiments can be used to perform kinetic analyses of the curing process. By applying models such as the Avrami theory of phase change, it is possible to describe the experimental data and derive functions of the curing degree with respect to variables like light intensity and exposure time. mdpi.com
Table 1: DSC Data for Furfuryl Methacrylate and Tung Oil Thermosets mdpi.comresearchgate.net
| Sample Composition (FMA:Tung Oil) | Exothermic Transition (Powder) | Glass Transition Temperature (Tg) (Film) |
| 50:50 | ~153 °C and ~220 °C | ~69 °C |
| 40:60 | Not explicitly stated | Lower than 69 °C |
| 30:70 | Not explicitly stated | ~64 °C |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Thermogravimetric Analysis (TGA) for Degradation Studies
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com It is a valuable tool for studying the thermal stability and decomposition behavior of polymeric materials, including those derived from this compound. openaccessjournals.comnih.gov
In the context of polymers containing furfuryl groups, TGA can reveal multi-step degradation pathways. For instance, studies on poly(furfuryl alcohol) (PFA) have shown that its thermal degradation is a complex process. researchgate.net Similarly, thermosets created from furfuryl methacrylate (FMA) and tung oil exhibit distinct degradation profiles. mdpi.com TGA plots of these thermoset films showed higher thermal stability compared to the initial powder samples, which is attributed to the formation of a cross-linked structure. mdpi.comresearchgate.net The degradation of these polymers occurs in several stages, which may involve the scission of vinyl bonds and random scission of the polymer chains. mdpi.com
The composition of the polymer can significantly affect its thermal stability. For example, in photopolymers of tetrahydrothis compound (THFA) and tridecyl methacrylate, an increased amount of THFA resulted in higher thermal stability. mdpi.com The temperature at which 15% weight loss occurred (Tdec.-15%) for these polymers was in the range of 331–365 °C. mdpi.com
TGA is also used to compare the thermal stability of different polymer formulations. In a study involving wood polymer nanocomposites, TGA was used to assess the thermal properties of materials made with furfuryl alcohol and 2-ethylhexyl methacrylate. researchgate.net
The atmosphere in which the TGA experiment is conducted (e.g., inert or oxidizing) can also influence the degradation mechanism and the resulting data. ua.es
Table 2: Thermal Degradation Data for Various Furfuryl-Containing Polymers
| Polymer System | Key TGA Findings | Reference |
| Furfuryl Methacrylate and Tung Oil Thermosets | Film samples showed higher thermal stability than powder samples due to cross-linking. | mdpi.comresearchgate.net |
| Tetrahydrothis compound and Tridecyl Methacrylate Photopolymers | Increased THFA content led to higher thermal stability (Tdec.-15% between 331–365 °C). | mdpi.com |
| Poly(furfuryl alcohol) on MCM-41 | Supported PFA showed lower thermal stability than bulk PFA. | ua.es |
| Poly(glycidyl methacrylate-co-tetrahydrothis compound) | Showed a single major stage of decomposition, with the first derivative plot revealing two major steps corresponding to the GMA and THFA moieties. | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Microscopic and Surface Characterization
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information about a material's surface at the nanoscale. azonano.commdpi.com It is a valuable tool for characterizing the surface morphology of polymer films, including those made from this compound and its derivatives. azonano.comdntb.gov.ua
AFM operates by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The deflections of the cantilever due to forces between the tip and the surface are measured to create a three-dimensional image of the surface. azonano.com This technique can be used to visualize surface features, measure roughness, and observe changes in morphology due to various treatments or processes. azonano.comgatech.edu
In the context of self-healing polymers based on reversible Diels-Alder reactions involving furan and maleimide (B117702) groups, AFM has been used to study the healing behavior of coatings. researchgate.net Nanosized defects can be intentionally created on the polymer surface using nanolithography, and AFM is then used to monitor the healing of these scratches at different temperatures. researchgate.net For example, in a system based on furfuryl glycidyl (B131873) ether, scratches a few tens of nanometers deep were shown to completely heal after being held at 80°C for 10 minutes. researchgate.net
AFM can also be coupled with other techniques, such as a confocal Raman microscope, to provide both morphological and chemical information about the polymer surface at the nanoscale. azonano.com This combination allows for a more comprehensive characterization of polymer blends and composites. azonano.com
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials at the micro- and nanoscale. pressbooks.pubtescan-analytics.com It is widely used in polymer science to examine the structure of polymer films, blends, and composites. pressbooks.pubazom.com
SEM operates by scanning a focused beam of electrons onto a sample's surface. The interactions between the electrons and the sample produce various signals, including secondary electrons, which are then detected to form an image of the surface. tescan-analytics.com This allows for the detailed examination of features such as surface roughness, cracks, and the distribution of different phases within a material. researchgate.netpressbooks.pub
In the study of thermoset films made from furfuryl methacrylate (FMA) and tung oil, SEM was used to examine the surface morphology. mdpi.com The images revealed that the surface of the films became rougher and more uneven as the tung oil content increased. mdpi.com This was attributed to an enhanced polymerization rate and the oxidative curing of unreacted double bonds at higher tung oil concentrations. mdpi.com
SEM is also employed to study the morphology of wood polymer nanocomposites. For instance, in nanocomposites prepared with furfuryl alcohol and 2-ethylhexyl methacrylate, SEM micrographs showed that a 50:50 ratio of the components resulted in the smoothest and most uniform surface. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. vot.plthermofisher.com XPS is particularly useful for analyzing the surface chemistry of polymers, as the top few nanometers of a material's surface often govern its interactions with the environment. vot.pl
The principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. vot.pl
In the study of furfuryl methacrylate (FMA) plasma polymer coatings, XPS was used to determine the chemical composition of the surface. impedans.com The analysis revealed that as the radiofrequency (RF) power used to create the plasma increased, the oxygen concentration in the coatings decreased, indicating a greater degree of fragmentation of the FMA molecules at higher power levels. impedans.com
XPS has also been instrumental in analyzing the surface chemistry of Diels-Alder adhesive networks formed from poly(furfuryl methacrylate) (pFMA) films. acs.org By analyzing the core level spectra of carbon (C1s), oxygen (O1s), and nitrogen (N1s), researchers can confirm the occurrence of the Diels-Alder reaction and investigate the failure mechanisms of the adhesive bonds. acs.org For example, the appearance of a nitrogen signal on both surfaces after a lap shear test confirmed the presence of the bismaleimide (B1667444) cross-linker, suggesting a cohesive failure within the cross-linker layer. acs.org
Table 3: XPS Data for Furfuryl Methacrylate Plasma Polymer Coatings impedans.com
| RF Power (W) | Oxygen Concentration (at%) | O/C Ratio |
| 2 | 16.1 | 0.19 |
| 10 | 15.7 | 0.19 |
| 20 | 14.2 | 0.17 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed chemical information about the outermost atomic or molecular layer of a solid. rsc.orgsurfacesciencewestern.com It is capable of detecting very low concentrations of elements and molecules, making it an excellent tool for analyzing the surface of polymers. surfacesciencewestern.comnih.gov
ToF-SIMS operates by bombarding the sample surface with a pulsed primary ion beam. This causes secondary ions to be ejected from the surface, which are then accelerated into a "time-of-flight" mass analyzer. surfacesciencewestern.com The time it takes for the ions to reach the detector is proportional to the square root of their mass-to-charge ratio, allowing for the determination of their masses with high accuracy. surfacesciencewestern.com
In the characterization of furfuryl methacrylate (FMA) plasma polymer coatings, ToF-SIMS was utilized to analyze the molecular structure of the coatings. impedans.com The mass spectra of the neutral species in the plasma phase showed dominant peaks at m/z 69, 81, 121, and 166, which correspond to various fragments of the FMA molecule. impedans.com
ToF-SIMS is often used in conjunction with XPS to provide a more complete picture of the surface chemistry. While XPS provides quantitative elemental and chemical state information, ToF-SIMS offers detailed molecular information and higher surface sensitivity. By correlating the data from both techniques, a more robust understanding of the surface composition and structure can be achieved.
Rheological Studies of Polymerization Systems
Rheological analysis is a powerful technique for characterizing the polymerization of this compound, providing critical insights into the evolution of the material's viscoelastic properties as it transitions from a low-viscosity monomer to a highly crosslinked solid polymer. These studies are essential for understanding reaction kinetics, determining key processing parameters like gel time, and optimizing the final properties of the thermoset material. By monitoring variables such as viscosity (η*), storage modulus (G'), and loss modulus (G''), researchers can map the structural development of the polymer network in real-time.
Rheological methods are noted for their high sensitivity throughout the entire curing process, offering advantages over techniques like differential scanning calorimetry (DSC) which may not fully capture the physical state changes of the reaction system. mdpi.com The primary focus of rheological studies in these systems is to identify critical transitions, such as gelation and vitrification, and to understand how the network forms. mdpi.comnih.gov
During the initial stages of polymerization, the system behaves as a viscous liquid, where the loss modulus (G''), representing the viscous component, is greater than the storage modulus (G'), which represents the elastic component (G'' > G'). mdpi.com As the reaction progresses, polymer chains grow and begin to crosslink, leading to a rapid increase in molecular weight. This structural evolution causes a corresponding increase in both G' and G''. mdpi.comrsc.org
A critical event in the curing process is the gel point, which marks the transition from a liquid to a solid-like state with the formation of an incipient polymer network spanning the entire sample. dtu.dk The gel point is commonly determined by the crossover of the storage and loss moduli (G' = G''), where the material exhibits both significant liquid and solid characteristics. mdpi.comdtu.dk At this point, the loss tangent (tan δ = G''/G'), becomes equal to 1. Before gelation, tan δ decreases as the angular frequency increases, a behavior consistent with the Winter–Chambon criteria for gelation. mdpi.com
The time required to reach the gel point is a crucial parameter for processing, as it defines the working life of the resin. Isothermal rheological experiments show that this gel time is highly dependent on temperature and, if applicable, the concentration of catalysts or initiators. mdpi.comdtu.dk For instance, in studies of related furfuryl resins, increasing the curing temperature leads to a significant shortening of the gelation time. scielo.brresearchgate.net This is because higher temperatures accelerate the polymerization reaction rate. nih.govscielo.br
The following table, based on data from studies on polyfurfuryl alcohol resin, illustrates the typical effect of temperature on gel time.
Table 1: Isothermal Gel Times for Furfuryl Resin at Different Temperatures Data derived from rheological analysis of a furfuryl resin system.
| Curing Temperature (°C) | Gel Time (seconds) |
|---|---|
| 50 | 1200 |
| 60 | 948 |
| 70 | 183 |
Source: Adapted from rheological analysis of furfuryl resin. researchgate.net
Viscosity measurements provide complementary information. The viscosity of the system shows a characteristic exponential increase over time as the polymerization reaction advances. mdpi.com This sharp rise is attributed to the formation of the crosslinked network, which increasingly restricts the movement of molecular chains and enhances intermolecular interactions. mdpi.com The rate of this viscosity increase is also highly sensitive to temperature, with higher temperatures leading to a more rapid viscosity build-up. mdpi.com
In photopolymerization systems involving related acrylates like tetrahydrothis compound (THFA), real-time photorheometry is used to monitor the photocuring kinetics. mdpi.com Upon exposure to UV/Vis irradiation, the storage modulus (G') increases as the polymer network forms. mdpi.com For compositions that successfully transition from a viscous liquid to a solid material, G' becomes greater than G''. mdpi.com The gel point (t_gel) in these systems can be extremely rapid, occurring within seconds of irradiation, depending on the specific formulation. mdpi.com The rigidity of the final polymer, indicated by the final storage modulus value, is influenced by the concentration of the acrylate monomer. mdpi.com
The following table summarizes rheological data from a study on photocurable resins containing tetrahydrothis compound (THFA), demonstrating the transition from a liquid-like to a solid-like state with increasing THFA content.
Table 2: Rheological Characteristics of Photocurable Acrylate Resins Data represents values after 300 seconds of photocuring.
| Resin Code (Increasing THFA content) | Storage Modulus (G') (MPa) | Loss Modulus (G'') (MPa) | State (G' vs G'') | Gel Point (t_gel) (s) |
|---|---|---|---|---|
| C1 | 0.011 | 0.025 | G'' > G' (Viscous Liquid) | N/D |
| C2 | 0.023 | 0.038 | G'' > G' (Viscous Liquid) | N/D |
| C3 | 0.051 | 0.057 | G'' > G' (Viscous Liquid) | N/D |
| C4 | 0.110 | 0.071 | G' > G'' (Solid) | 9.6 |
| C5 | 0.215 | 0.082 | G' > G'' (Solid) | 2.4 |
N/D: Not determined as the material remained in a viscous liquid state. Source: Adapted from studies on tetrahydrothis compound photopolymers. mdpi.com
The inherent reactivity of the furan ring in this compound can act as a degradative transfer agent, which leads to the formation of crosslinked polymers even at low monomer conversion rates. researchgate.net Mathematical modeling of the polymerization kinetics of this compound, which accounts for this behavior, shows that it produces gels with a greater degree of cross-linking compared to similar monomers like furfuryl methacrylate. researchgate.net This high propensity for cross-linking is a key factor driving the rheological changes observed during its polymerization.
Sustainable and Bio Based Perspectives in Furfuryl Acrylate Research
Renewable Feedstock Utilization
The foundation of furfuryl acrylate's sustainability lies in its origin. Unlike conventional monomers derived from finite fossil fuels, furfuryl acrylate (B77674) is synthesized from precursors readily available from renewable biomass.
This compound is a bio-based monomer derived from furfuryl alcohol. The journey from raw biomass to this compound begins with furfural (B47365), a key platform chemical. atamanchemicals.com Furfural is not derived from food crops but from lignocellulosic biomass, which constitutes the woody parts of plants and is the most abundant raw biomass on Earth. atamanchemicals.comeurekalert.org
The industrial production of furfural is a prime example of agricultural residue valorization. atamanchemicals.com It is produced on a large industrial scale by the acid-catalyzed dehydration of 5-carbon sugars (pentosans), particularly xylose, found in hemicellulose. atamanchemicals.comresearchgate.net A wide variety of agricultural byproducts and wastes serve as raw materials, including:
Corncobs atamanchemicals.comresearchgate.net
Sugarcane bagasse researchgate.net
Oat, wheat, and rice hulls atamanchemicals.comresearchgate.net
Sawdust atamanchemicals.com
The process typically involves treating the plant mass with dilute acid, such as sulfuric acid, under pressure and heat in large digesters. atamanchemicals.comresearchgate.net The resulting furfural is then continuously removed with steam and purified through distillation. atamanchemicals.com
Once furfural is obtained, it is converted into a variety of useful chemicals. atamanchemicals.com Hydrogenation of furfural yields furfuryl alcohol, the direct precursor to this compound. atamanchemicals.com this compound is then typically synthesized through the esterification of furfuryl alcohol with acrylic acid or via transesterification with an acrylate ester.
For decades, the polymer industry has relied heavily on petrochemical-based monomers like acrylates, with global production exceeding 3.5 million metric tons annually, all sourced from fossil oil. eurekalert.orgnih.gov The shift towards bio-based alternatives like this compound is driven by the need for more sustainable processes and renewable feedstocks. researchgate.netd-nb.info
Bio-based acrylates derived from furfural present a compelling alternative to their petrochemical counterparts, offering distinct advantages in terms of sustainability and, in some cases, performance. nih.govacs.org While conventional acrylates are produced from propylene (B89431) via gas-phase oxidation, furfural-based routes start from abundant, non-food agricultural waste. atamanchemicals.comrsc.org This fundamental difference in feedstock sourcing is a critical step towards a circular economy, reducing dependence on fossil resources and valorizing waste streams. researchgate.netacs.org
Research indicates that bio-based acrylates can exhibit superior properties compared to their oil-based counterparts. acs.org For example, polymers based on this compound have shown higher mechanical strength than fossil-based acrylates. However, a trade-off can exist, as they may exhibit lower thermal stability in some contexts. The unique furan (B31954) ring in this compound enables functionalities not present in simpler acrylates, such as participation in Diels-Alder reactions, which is crucial for creating self-healing and recyclable polymer networks.
| Feature | This compound & Derivatives | Petrochemical-Based Acrylates |
|---|---|---|
| Feedstock Source | Renewable lignocellulosic biomass (e.g., corncobs, bagasse). atamanchemicals.comresearchgate.net | Fossil fuels (e.g., petroleum, natural gas). nih.govacs.org |
| Sustainability | Derived from annually replenished agricultural residues, promoting a circular economy. atamanchemicals.comacs.org | Based on finite resources, contributing to resource depletion. nih.gov |
| Unique Functionality | Furan ring allows for Diels-Alder reactions, enabling self-healing and recyclable materials. | Generally lack this specific reactive moiety. |
| Mechanical Properties | Can offer higher mechanical strength. | Varies by specific monomer; serves as an industry benchmark. |
| Production Pathway | Biomass hydrolysis/dehydration to furfural, then conversion. atamanchemicals.comresearchgate.net | Cracking of hydrocarbons followed by oxidation and derivatization. nih.gov |
Derivation from Lignocellulosic Biomass and Agricultural Waste
Integration of Green Chemistry Principles in Materials Science
The development of this compound and its derivatives aligns closely with the principles of Green Chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net
A key principle of green chemistry is maximizing atom economy, ensuring that most of the atoms from the reactants are incorporated into the final product, thus minimizing waste. rsc.org Modern synthesis routes for bio-based monomers from furfural are being designed with this principle in mind. researchgate.netd-nb.info
For example, a green synthetic route to produce acrylic acid from furfural has been developed that features excellent atom efficiency. d-nb.info This process, involving photooxidation, hydrolysis, and ethenolysis, generates two molecules of acrylic acid from one molecule of maleic acid (an intermediate), with no waste produced in several key steps. d-nb.info Similarly, the synthesis of alkoxybutenolides, which are acrylate alternatives derived from furfural, can proceed with a photochemical conversion that produces only methyl formate (B1220265) as a useful side product. eurekalert.org By avoiding the use of coupling reagents and designing one-step routes, atom economy is maximized. rsc.org This contrasts with many traditional chemical syntheses that generate significant non-recoverable byproducts.
Moving away from harsh and energy-intensive production methods is another cornerstone of green chemistry. d-nb.info Research into furfural-derived monomers has focused heavily on developing milder, more sustainable reaction conditions. researchgate.netd-nb.info
A notable innovation is the use of photocatalysis with visible light and oxygen to convert furfural into intermediates like hydroxybutenolide. eurekalert.orgnih.gov This method avoids high-energy oxidants and can be performed at room temperature, significantly lowering the energy requirements of the process. eurekalert.orgd-nb.info The use of energy-efficient light sources like LEDs further enhances the sustainability of these photochemical reactions. researchgate.netd-nb.info
Furthermore, efforts are being made to replace hazardous solvents and catalysts. d-nb.info The use of safer solvents like methanol (B129727) and water, which rank highly in environmental safety, is being prioritized. d-nb.info Catalytic methods, which use small amounts of a substance to drive a reaction, are preferred over stoichiometric reagents that are consumed in the process. d-nb.infoacs.org For instance, catalytic amounts of a photosensitizer are used to generate singlet oxygen for the photooxidation of furfural, and iron-based catalysts can be used for subsequent aerobic oxidations. researchgate.netd-nb.info These approaches collectively reduce the environmental footprint of producing monomers like this compound and its alternatives. nih.govd-nb.info
Atom Economy and Waste Minimization in Production Routes
Bio-based Material Development
This compound and its related bio-based monomer, furfuryl methacrylate (B99206) (FMA), are valuable building blocks for developing a new generation of sustainable materials. mdpi.commdpi.com Their unique chemical structures allow for the creation of polymers with a wide range of properties suitable for advanced applications.
The presence of multiple polymerizable double bonds in this compound facilitates the formation of cross-linked polymers with enhanced mechanical properties. The acrylate group allows for polymerization through free-radical mechanisms, while the furan ring can participate in Diels-Alder (DA) reactions. This dual reactivity is particularly advantageous.
The DA reaction, a reversible cycloaddition, is the basis for creating "smart" polymers with thermoreversible and self-healing properties. researchgate.net When a polymer network is formed using the furan ring as a diene, the resulting cross-links can be broken upon heating (retro-DA reaction) and reformed upon cooling (DA reaction). researchgate.net This allows the material to be repaired or reshaped, extending its lifespan and enhancing its recyclability—a significant advantage over traditional thermoset plastics. researchgate.net
Researchers have successfully developed various bio-based materials, including:
Thermosets: Copolymers of tung oil and furfuryl methacrylate have been synthesized to create cross-linked polymer networks. mdpi.com
Coatings: Alkoxybutenolides derived from furfural have been polymerized to produce high-performance coatings with tunable properties that are comparable to current industrial coatings derived from petrochemicals. nih.gov
Shape-Memory Polymers: Thermoresponsive shape-memory polymers have been synthesized from bio-based monomers like tetrahydrothis compound, which can change shape in response to temperature changes. mdpi.com
Recyclable Networks: The DA-active furan ring in this compound enables the creation of recyclable polymer networks, a unique advantage over non-furan acrylates.
These developments demonstrate the potential of this compound to replace petroleum-derived monomers in a wide array of applications, from coatings and adhesives to advanced composites and smart materials. atamanchemicals.commdpi.com
Design and Synthesis of Self-Healing Polymer Networks
The development of polymers capable of self-repair is a significant goal in creating more durable and sustainable materials. The furan moiety in this compound is particularly suited for creating self-healing networks through the thermally reversible Diels-Alder (DA) reaction. This "click chemistry" reaction typically involves the furan ring (the diene) reacting with a dienophile, such as a bismaleimide (B1667444), to form covalent cross-links. When the material is damaged, the application of heat can reverse these bonds (a retro-Diels-Alder reaction), allowing the polymer chains to flow and rebond upon cooling, thus healing the crack. mdpi.comrsc.orgexpresspolymlett.com
While this compound is noted for its potential in these applications, a substantial body of academic research has focused on its close derivative, furfuryl methacrylate (FMA). Studies on FMA-based systems provide insight into the design principles applicable to furan-containing acrylates.
Research Findings in Furan-Based Self-Healing Polymers:
Polymer Architecture: Research has shown that the molecular architecture of the polymer, whether linear, block, or star-shaped, significantly influences the gelation, swelling, and thermo-mechanical properties of the resulting self-healing material. researchgate.net
Reversibility: The DA reaction between furan-functionalized polymers and bismaleimides allows for the creation of thermally amendable materials. chemicalbook.com For example, polymers that are insoluble at room temperature due to cross-linking can become soluble in solvents when heated to temperatures that induce the retro-DA reaction (e.g., 100-120°C), demonstrating the reversibility of the network. rsc.orgchemicalbook.com
Healing Efficiency: The self-healing capability can be visually confirmed by monitoring the repair of a scratch on the polymer surface using microscopy. digitellinc.com The process relies on the reformation of the DA adducts across the damaged interface. nih.gov In some polyurethane systems incorporating furan/maleimide (B117702) adducts, the healing process can be tuned by adjusting the cross-linking density and the mobility of the polymer chains. rsc.org
These studies collectively demonstrate that the furan group is a powerful tool for designing self-healing capabilities into polymer networks, a principle that is central to the potential of this compound in this domain. researchgate.net
Research on Recyclable Polymer Systems
The same reversible Diels-Alder (DA) chemistry that enables self-healing also provides a pathway for creating recyclable thermoset polymers. Conventional thermosets are permanently cross-linked, making them difficult to reprocess or recycle. However, by using the furan-maleimide DA reaction, it is possible to create dynamic covalent networks (DCNs) that can be de-cross-linked and re-cross-linked with thermal stimuli.
Research into recyclable polymers has prominently featured furfuryl methacrylate (FMA). In one study, a copolymer of butyl methacrylate (BMA) and FMA was synthesized. dntb.gov.ua The hydrophobic BMA component was chosen for its utility in oil-water separation membranes, while the FMA provided the furan groups necessary for recyclability.
Synthesis and Recycling Process:
Copolymer Synthesis: A copolymer, poly(FMA-co-BMA) or PFB, is first created. The presence of the furan ring from FMA is confirmed through spectroscopic methods. dntb.gov.ua
Cross-linking: The PFB copolymer is then cross-linked using a bismaleimide (BMI), which reacts with the furan groups via the DA reaction to form a solid, networked material. dntb.gov.ua
Recycling: The cross-linked material can be dissolved in a solvent like dimethylformamide (DMF) and heated to induce the retro-DA reaction. This breaks the cross-links, returning the material to a processable state from which new materials, such as nanofibrous membranes, can be fabricated. dntb.gov.ua
This approach demonstrates a closed-loop recycling process for what would traditionally be a single-use thermoset material, highlighting the potential of furan-containing acrylates like this compound in the circular economy.
Fabrication and Performance Characterization of Flexible Transparent Conductive Films
Flexible transparent conductive films (TCFs) are essential components in technologies like touch screens and flexible electronics. Research has indicated that polymers derived from this compound could serve as effective dispersants for conductive fillers like single-walled carbon nanotubes (SWCNTs).
Detailed academic studies have successfully demonstrated this concept using a copolymer of furfuryl methacrylate (FMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA). nih.govrsc.orgrsc.org This copolymer, p(FMA-co-DMAEMA), effectively disperses long SWCNTs in solution, which can then be coated onto a flexible substrate like polyethylene (B3416737) terephthalate (B1205515) (PET) to form a TCF. nih.govrsc.org
The performance of these films is measured by their sheet resistance (Rs), given in ohms per square (Ω/sq), and optical transmittance (T) at a wavelength of 550 nm. Lower sheet resistance and higher transmittance are desirable.
Performance of p(FMA-co-DMAEMA)/SWCNT Films
| Treatment Stage | Sheet Resistance (R_s) | Transmittance (T) | Reference |
|---|---|---|---|
| Initial Film | 210 Ω/sq | 81% | nih.gov, rsc.org |
The chemical treatment with nitric acid (HNO₃) and thionyl chloride (SOCl₂) serves to remove the residual polymer from the nanotube surface, thereby improving the electrical contact between nanotubes and reducing the sheet resistance. nih.govrsc.org The resulting films demonstrate excellent durability, showing no significant change in resistance after hundreds of bending cycles. nih.govrsc.org This research showcases the viability of using furan-containing acrylate polymers to fabricate high-performance flexible electronics.
Academic Research into Bio-based Coatings and Adhesives Formulations
The polymerization characteristics of this compound make it a valuable component in the formulation of bio-based coatings and adhesives, offering enhanced durability and performance. ontosight.ai Its ability to form cross-linked polymers leads to durable and chemically resistant films.
One area of research involves copolymerizing this compound with other monomers to tailor the properties of the final coating. A study demonstrated that incorporating just 5% this compound into a methyl acrylate matrix resulted in a coating that was significantly tougher and more resistant to solvents. This improvement is attributed to the cross-linking promoted by the furfuryl radical during polymerization.
In the realm of adhesives, the reversible nature of the Diels-Alder reaction involving the furan group is again a key feature. While this compound is a candidate for such applications, detailed studies have often utilized furfuryl methacrylate (FMA). For instance, reversible adhesives have been developed by preparing thin films of poly(furfuryl methacrylate) (pFMA) on substrates via initiated chemical vapor deposition (iCVD). acs.org These coated substrates are then bonded together using a bismaleimide cross-linker.
Reversible Adhesive Bonding and Debonding:
Bonding: The adhesive bond is formed at elevated temperatures (e.g., 90-120°C), where the Diels-Alder reaction between the furan groups on the pFMA film and the maleimide cross-linker proceeds to form a strong, cross-linked network. acs.org
Debonding/Healing: The bond is reversible. Heating to higher temperatures (above 120°C) initiates the retro-Diels-Alder reaction, causing the adhesive to lose strength and allowing for the substrates to be separated or for the bond to be healed. acs.org
Furthermore, patents have identified this compound as a potential component in two-component structural adhesive systems, underscoring its relevance in industrial formulations. google.com
Investigation of this compound in Bio-based Biomedical Materials (excluding clinical trials)
This compound and its derivatives are being explored for a range of bio-based biomedical applications, leveraging their potential biocompatibility and functionality for uses in tissue engineering and drug delivery systems. ontosight.aiontosight.ai
Research in this area has often involved derivatives like tetrahydrothis compound (THFA) and furfuryl methacrylate (FMA). The biocompatible and biodegradable nature of poly(tetrahydrothis compound) (PTHFA) makes it an attractive candidate for creating scaffolds in tissue engineering that can promote cell growth and for designing drug delivery vehicles. smolecule.com
One specific area of investigation involves creating plasma polymer coatings for materials used in cell therapy. In studies using furfuryl methacrylate (FMA), plasma polymerization was used to deposit thin coatings onto surfaces. researchgate.net The surface chemistry and topography of these coatings were found to have a significant impact on cell behavior. It was observed that smooth, chemically uniform FMA plasma polymer surfaces could promote the attachment and proliferation of primary human fibroblasts, which are crucial cells in tissue repair. researchgate.net Conversely, surfaces with particle aggregates were shown to inhibit fibroblast growth. researchgate.net
Other research has explored modifying natural polymers like gelatin with furan groups to create bio-inks for 3D bioprinting. nih.gov Furfuryl-modified gelatin can be rapidly cross-linked using visible light, providing the structural integrity needed to print complex tissue scaffolds. nih.gov These examples highlight the versatility of the furan-acrylate chemical platform in creating advanced materials for biomedical research.
Engineering of Thermoresponsive Shape-Memory Photopolymers
Shape-memory polymers (SMPs) are smart materials that can be deformed and fixed into a temporary shape, and then later recover their original, permanent shape upon exposure to an external stimulus like heat. This functionality is being engineered into bio-based polymers for applications ranging from biomedical devices to 4D printing. mdpi.com
Significant research in this area has been conducted on tetrahydrothis compound (THFA) , a hydrogenated derivative of this compound. researchgate.netmdpi.com In one study, a series of thermoresponsive shape-memory photopolymers were synthesized from mixtures of bio-based THFA and tridecyl methacrylate. mdpi.com These resins were cured into solid polymers using photopolymerization, an energy-efficient method that uses light to initiate the reaction. mdpi.com
The resulting polymers exhibit excellent shape-memory properties. The process involves heating the polymer above its glass transition temperature (T_g), deforming it, and cooling it to fix the temporary shape. Reheating above the T_g triggers the recovery to the permanent shape. mdpi.com
Shape-Memory Performance of a THFA-based Photopolymer
| Property | Value | Description | Reference |
|---|---|---|---|
| Shape Fixity Ratio (R_f) | 95% | The ability of the polymer to maintain its temporary, deformed shape after the external force is removed. | mdpi.com |
| Shape Recovery Ratio (R_r) | 100% | The ability of the polymer to return to its original, permanent shape after being heated. | mdpi.com |
| Recovery Time | < 1 second (at 50°C) | The time taken for the polymer to recover its permanent shape upon heating. | mdpi.com |
The mechanical properties and photocuring rate of these SMPs could be tuned by adjusting the concentration of THFA in the initial resin. mdpi.com For example, a formulation with 9 moles of THFA yielded a polymer with a Young's modulus of 0.26 MPa and a compression modulus of 64.2 MPa. mdpi.com This research demonstrates a successful strategy for creating high-performance, bio-based SMPs using a derivative of this compound.
Exploration of Crosslinked Polymer Networks (e.g., with Tung Oil)
Combining this compound with other bio-based materials like vegetable oils is a promising strategy for creating fully renewable thermoset polymers. Tung oil is particularly suitable for this purpose because its chemical structure is rich in conjugated double bonds, making it highly reactive. mdpi.com
While the concept applies directly to this compound, detailed academic studies have focused on the copolymerization of furfuryl methacrylate (FMA) with tung oil (TO). mdpi.comnih.gov The synthesis of these cross-linked networks cleverly utilizes the dual reactivity of the FMA monomer. The process typically involves two key reaction steps:
Free Radical Polymerization: The acrylate/methacrylate groups of the FMA molecules react with each other and with the double bonds in the tung oil via free radical polymerization to form an initial polymer structure. The long hydrocarbon chains of the tung oil help to control the reaction and prevent premature gelation of the FMA. mdpi.com
Diels-Alder Reaction: The furan rings present on the FMA units then undergo a Diels-Alder reaction with the remaining unreacted double bonds of the tung oil. This second reaction creates a densely cross-linked, thermoset polymer network. mdpi.com
The successful formation of these cross-linked structures has been confirmed using various analytical techniques, including FTIR and Raman spectroscopy. mdpi.com The thermal stability and mechanical properties of the final material can be analyzed using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA). nih.gov Research has shown that film samples of these copolymers have higher thermal stability than powder samples, which is attributed to the formation of the robust cross-linked network. mdpi.com This dual-reaction approach provides a powerful method for fabricating novel, bio-based thermosets from FMA and tung oil. mdpi.com
A related strategy involves the cationic copolymerization of tung oil directly with furfuryl alcohol, the precursor to this compound, to create fully bio-based cross-linked materials where the stiffness can be tuned. nih.gov
Q & A
Q. What are the common synthetic routes for furfuryl acrylate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of acrylic acid with furfuryl alcohol, using acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–80°C). Stabilizers like MEHQ are added to prevent premature polymerization . Alternative routes include transesterification of acrylate esters with furfuryl alcohol. Reaction optimization involves monitoring pH, temperature, and inhibitor concentrations to balance yield and purity. For reproducibility, ensure inert atmospheres and precise stoichiometric ratios to minimize side reactions like diacrylate formation.
Q. What analytical methods are critical for characterizing this compound and its derivatives?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm ester linkage formation and monitor polymerization progress.
- FT-IR for identifying carbonyl (C=O, ~1720 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).
- GPC/SEC to determine molecular weight distributions in polymerized samples.
- DSC/TGA for assessing thermal stability and glass transition temperatures (Tg) in copolymer systems .
- HPLC for quantifying residual monomers and degradation products .
Q. How should researchers assess the toxicity and safety protocols for handling this compound?
Acute toxicity studies in rodents indicate moderate oral toxicity (LD₅₀: ~928 mg/kg), necessitating PPE (gloves, goggles) and fume hood use . Prioritize in vitro assays (e.g., Ames test for mutagenicity) and adhere to REACH guidelines for occupational exposure limits. Monitor urinary metabolites in animal models to evaluate bioaccumulation risks .
Advanced Research Questions
Q. How can reactivity ratios (r₁, r₂) be determined for this compound copolymerization, and what factors affect monomer incorporation?
Reactivity ratios are calculated using the Mayo-Lewis equation or Monte Carlo simulations to model copolymer composition. For example, copolymerizing this compound (M₁) with 2-hydroxyethyl methacrylate (M₂) shows r₁ = 0.518 and r₂ = 0.413 at 0.5 M feed concentration, favoring alternating copolymer structures . Key variables include:
Q. What computational tools predict this compound’s reactivity in Diels-Alder or click chemistry applications?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict regioselectivity. For instance, this compound acts as a dienophile in Diels-Alder reactions with bio-based dienes (e.g., 2-methylfuran), where DFT-derived activation energies align with experimental endo/exo selectivity (~80% endo) . Use software like Gaussian or ORCA to optimize transition states and validate with experimental kinetics.
Q. How can Response Surface Methodology (RSM) optimize this compound-based formulations for controlled release or polymerization?
RSM employs Central Composite Designs to model interactions between variables (e.g., initiator concentration, pH, temperature). For example:
| Variable | Range | Optimal Value |
|---|---|---|
| Initiator (AIBN) | 0.1–1.0 wt% | 0.6 wt% |
| Temperature | 60–90°C | 75°C |
| pH | 5.0–7.0 | 6.2 |
| Contour plots identify saddle points where response (e.g., conversion rate) plateaus, guiding extrapolation beyond tested ranges . |
Q. What degradation pathways are observed in this compound-based polymers, and how can stability be enhanced?
Hydrolytic degradation dominates in aqueous environments, cleaving ester bonds to release acrylic acid and furfuryl alcohol. Accelerated aging studies (40°C, 75% RH) show mass loss >20% over 30 days. Stabilization strategies include:
- Crosslinking : Diisocyanates (e.g., isophorone diisocyanate) form urethane linkages, reducing water permeability .
- Nanocomposites : Adding SiO₂ or clay nanoparticles improves mechanical and thermal resistance .
Methodological Considerations
- Experimental Design : Use Design of Experiments (DoE) to minimize trial counts while maximizing data robustness. For copolymerization, vary feed ratios systematically and validate with triple-detector SEC .
- Data Contradictions : Address discrepancies (e.g., conflicting reactivity ratios) by re-evaluating assumptions (e.g., penultimate model validity) or testing alternative analytical methods (e.g., MALDI-TOF for sequence analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
